N-Boc-(2S,4R)-4-methanesulfonylproline methylester
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Overview
Description
N-Boc-(2S,4R)-4-methanesulfonylproline methylester is a chemical compound that belongs to the class of N-Boc-protected amino esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methanesulfonyl group on the 4-position of the proline ring, and a methyl ester group on the carboxyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(2S,4R)-4-methanesulfonylproline methylester typically involves several key steps:
Protection of the Amino Group: The amino group of proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form N-Boc-proline.
Introduction of the Methanesulfonyl Group: The 4-position of the proline ring is functionalized with a methanesulfonyl group using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2S,4R)-4-methanesulfonylproline methylester undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Deprotection: The Boc protecting group can be removed using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Common Reagents and Conditions
Substitution: Methanesulfonyl chloride (MsCl), triethylamine (TEA), pyridine.
Hydrolysis: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted proline derivatives.
Hydrolysis: N-Boc-(2S,4R)-4-methanesulfonylproline.
Deprotection: (2S,4R)-4-methanesulfonylproline methylester.
Scientific Research Applications
N-Boc-(2S,4R)-4-methanesulfonylproline methylester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-(2S,4R)-4-methanesulfonylproline methylester involves its reactivity as a protected amino ester. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. The methanesulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can be hydrolyzed to release the carboxylic acid, which can participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-(2S,4R)-4-hydroxyproline methyl ester: Similar structure but with a hydroxy group instead of a methanesulfonyl group.
N-Boc-(2S,4R)-4-aminoproline methyl ester: Similar structure but with an amino group instead of a methanesulfonyl group.
Uniqueness
N-Boc-(2S,4R)-4-methanesulfonylproline methylester is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfonylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(15)13-7-8(20(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUITMWGWQIWNI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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